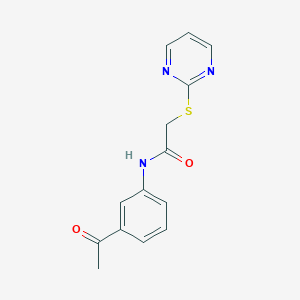![molecular formula C26H26N2O6S B299326 N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide](/img/structure/B299326.png)
N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide, commonly known as DNQX, is a chemical compound that has been extensively studied for its potential use in scientific research. DNQX is a non-competitive antagonist of the ionotropic glutamate receptor, which is involved in the transmission of signals between neurons in the brain.
作用機序
DNQX is a non-competitive antagonist of the ionotropic glutamate receptor. It binds to the receptor and prevents the binding of glutamate, which is the endogenous ligand for the receptor. This results in a decrease in the excitatory postsynaptic potential and a reduction in synaptic transmission.
Biochemical and Physiological Effects:
DNQX has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude of excitatory postsynaptic potentials and inhibit the induction of long-term potentiation, which is a form of synaptic plasticity. DNQX has also been shown to reduce the frequency of spontaneous excitatory postsynaptic currents, indicating a role in regulating basal synaptic transmission.
実験室実験の利点と制限
One advantage of using DNQX in lab experiments is its specificity for the ionotropic glutamate receptor. This allows for the selective investigation of the role of glutamate receptors in synaptic transmission and plasticity. However, one limitation of using DNQX is its non-competitive nature, which may limit its use in investigating the effects of competitive antagonists on glutamate receptor function.
将来の方向性
There are a number of future directions for the study of DNQX. One area of interest is the investigation of the role of ionotropic glutamate receptors in neurological disorders such as epilepsy and Alzheimer's disease. Another area of interest is the development of more selective and potent glutamate receptor antagonists for use in scientific research. Finally, the development of new methods for the synthesis of DNQX and related compounds may lead to the discovery of new drugs with therapeutic potential.
合成法
DNQX can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4,5-dimethoxy-2-nitrobenzaldehyde, which is then reduced to the corresponding amine. The amine is then coupled with 6,7-dimethoxyisoquinoline to form the key intermediate. This intermediate is then reacted with benzenesulfonyl chloride to yield DNQX.
科学的研究の応用
DNQX has been extensively studied for its potential use in scientific research. It is commonly used as a tool to investigate the role of ionotropic glutamate receptors in synaptic transmission and plasticity. DNQX is also used to study the effects of glutamate receptor antagonists on neuronal excitability and synaptic plasticity.
特性
製品名 |
N-{2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide |
|---|---|
分子式 |
C26H26N2O6S |
分子量 |
494.6 g/mol |
IUPAC名 |
N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]benzenesulfonamide |
InChI |
InChI=1S/C26H26N2O6S/c1-31-23-13-17-10-11-27-22(20(17)15-25(23)33-3)12-18-14-24(32-2)26(34-4)16-21(18)28-35(29,30)19-8-6-5-7-9-19/h5-11,13-16,28H,12H2,1-4H3 |
InChIキー |
JIAWPPMTUIJXPF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NS(=O)(=O)C4=CC=CC=C4)OC)OC)OC |
正規SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CC3=CC(=C(C=C3NS(=O)(=O)C4=CC=CC=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]-N-(4-fluoro-3-phenoxybenzylidene)amine](/img/structure/B299248.png)
![4-Fluoro-3-phenoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B299249.png)
![(5E)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1-(2-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B299252.png)
![2-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B299255.png)
![5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanyl-1H-pyrimidine-4,6-dione](/img/structure/B299256.png)
![2-(2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-N-cyclopentyl-2-oxoacetamide](/img/structure/B299258.png)
![2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(E)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]acetamide](/img/structure/B299260.png)
![2-[(2E)-2-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299262.png)
![2-[(2E)-2-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}hydrazinyl]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B299263.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(3-chloro-4-methoxyphenyl)-2-oxoacetamide](/img/structure/B299264.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B299265.png)
![2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B299267.png)
![2-{2-[4-(2-amino-2-oxoethoxy)benzylidene]hydrazino}-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B299268.png)